Benz(a)anthracene, 8,9-dihydro-

Tumor initiation Skin carcinogenesis Bay-region theory

Benz(a)anthracene, 8,9-dihydro- (IUPAC: 8,9-dihydrobenzo[a]anthracene; CAS 60968-17-4) is a partially hydrogenated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H14 and a molecular weight of 230.30 g/mol. It is a key intermediate in the metabolic activation pathway of the prototypical carcinogen benz[a]anthracene (BA), formed via cytochrome P450-mediated oxidation of BA to benz[a]anthracene 8,9-oxide followed by enzymatic hydration to trans-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 60968-17-4
Cat. No. B13936595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracene, 8,9-dihydro-
CAS60968-17-4
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43
InChIInChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h2-5,7-12H,1,6H2
InChIKeyPSPKRGQSBJQZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,9-Dihydrobenz[a]anthracene (CAS 60968-17-4): A Partially Saturated PAH Metabolite Standard for Carcinogenesis Research


Benz(a)anthracene, 8,9-dihydro- (IUPAC: 8,9-dihydrobenzo[a]anthracene; CAS 60968-17-4) is a partially hydrogenated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H14 and a molecular weight of 230.30 g/mol [1]. It is a key intermediate in the metabolic activation pathway of the prototypical carcinogen benz[a]anthracene (BA), formed via cytochrome P450-mediated oxidation of BA to benz[a]anthracene 8,9-oxide followed by enzymatic hydration to trans-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene [2][3]. Unlike its fully aromatic parent, the 8,9-dihydro derivative possesses a saturated ethano bridge at the 8,9-position, altering its planarity, electronic conjugation, and biological reactivity. This structural modification makes it a critical analytical reference standard for studying regioselective PAH metabolism, stereochemical outcomes of epoxidation, and the bay-region vs. non-bay-region theory of PAH carcinogenesis [4].

Why Benz(a)anthracene, 8,9-dihydro- Cannot Be Replaced by Other PAH Dihydrodiols or the Parent Hydrocarbon


Benz[a]anthracene (BA) and its five metabolically possible trans-dihydrodiols exhibit profoundly divergent carcinogenic and mutagenic potencies due to the regio- and stereochemistry of their metabolic activation [1][2]. While the parent BA is a complete carcinogen and the 3,4-dihydrodiol (a bay-region dihydrodiol) is exceptionally tumorigenic, the 8,9-dihydro derivative is consistently inactive or weakly active as a tumor initiator and mutagen across multiple model systems [3]. This functional divergence arises because the 8,9-dihydrodiol cannot be converted to a bay-region diol-epoxide—the ultimate carcinogenic species—but instead undergoes further metabolism to non-bay-region diol-epoxides such as trans-8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz[a]anthracene, which exhibit far lower DNA-binding and tumor-initiating capacity [4]. Therefore, substituting this specific compound with BA or other BA dihydrodiols (e.g., 3,4-dihydrodiol or 5,6-dihydrodiol) in mechanistic, analytical, or toxicological studies will yield fundamentally different biological readouts, compromising experimental validity and procurement utility [5].

Quantitative Differentiation of Benz(a)anthracene, 8,9-dihydro- vs. Closest Structural Analogs: Head-to-Head Evidence


Tumorigenicity in Mouse Skin: 8,9-Dihydrodiol Is Significantly Less Active Than BA and the 3,4-Dihydrodiol

In a two-stage mouse skin tumorigenesis assay, the 8,9-dihydrodiol of benz[a]anthracene (derived from the 8,9-dihydro compound) was directly compared to the parent BA and the other four trans-dihydrodiols. At topical doses of 0.4–2.0 µmol, the 8,9-dihydrodiol was markedly less active as a tumor initiator than benz[a]anthracene, and dramatically less active than the bay-region 3,4-dihydrodiol, which produced a significantly greater percentage of tumor-bearing mice and substantially more papillomas per mouse [1].

Tumor initiation Skin carcinogenesis Bay-region theory

Malignant Lymphoma Induction in Newborn Mice: The 8,9-Dihydrodiol Is Zero Percent Active vs. 24% for the 3,4-Dihydrodiol

In a comprehensive newborn mouse carcinogenicity study, benz[a]anthracene and all five trans-dihydrodiols were administered i.p. at cumulative doses of 400, 800, and 1600 nmol on days 1, 8, and 15 of life. At 22 weeks, 24% of mice treated with the 3,4-dihydrodiol developed malignant lymphoma, compared to 4% for the parent BA. In striking contrast, zero percent (0%) of mice treated with the 8,9-dihydrodiol developed malignant lymphoma, demonstrating its complete lack of carcinogenic activity in this model [1].

Newborn mouse carcinogenicity Lymphoma Bay-region activation

Mutagenicity in V79 Cells: The 8,9-Dihydrodiol Is Inactive vs. Active 1,2- and 3,4-Dihydrodiols

A systematic comparison of BA-derived dihydrodiols for mutation induction was performed in V79 Chinese hamster cells. The non-K-region 8,9-dihydrodiol of BA was found to be completely inactive as a mutagen, in contrast to the non-K-region 1,2- and 3,4-dihydrodiols, which both induced significant mutations to 8-azaguanine resistance. Importantly, the 8,9-dihydrodiol of the methylated analog 7,12-dimethylbenz[a]anthracene (DMBA) was active, highlighting that the inactivity of the BA 8,9-dihydrodiol is compound-specific and not a general property of the 8,9 position [1].

Mutagenesis 8-azaguanine resistance V79 Chinese hamster cells

Metabolic Profiling: The 8,9-Dihydrodiol Is a Major (Not Minor) Rat Liver Microsomal Metabolite of BA

HPLC analysis of BA metabolism by rat liver microsomal fractions revealed that the principal dihydrodiol metabolites formed from BA are the trans-5,6- and trans-8,9-dihydrodiols, whereas the 1,2- and 10,11-dihydrodiols are minor products [1]. In a time-course study under normal (uninduced) microsomal conditions, the 10,11-dihydrodiol was the main metabolite, followed by the 5,6- and 8,9-dihydrodiols; however, in PCB-induced microsomes, 8,9-oxidation was increased 10-fold [2]. This establishes the 8,9-dihydrodiol as a quantitatively significant metabolite, distinct from the minor 3,4-dihydrodiol (the most carcinogenic species), which is often undetectable under normal conditions.

Metabolite profiling Rat liver microsomes Dihydrodiol formation

Physicochemical Differentiation: LogP, Boiling Point, and Density of 8,9-Dihydrobenz[a]anthracene vs. Parent BA

The 8,9-dihydro derivative possesses distinct physicochemical properties compared to the fully aromatic parent benz[a]anthracene. The dihydro compound has a predicted LogP of 4.95, a density of 1.164 g/cm³, a boiling point of 419.8 °C at 760 mmHg, and a flash point of 199.4 °C . In contrast, the parent BA has a LogP of 5.61, melting point of 162 °C, density of 1.274–1.283, and sublines rather than boils at 435 °C [1]. The lower LogP of the dihydro derivative (ΔLogP ≈ 0.66) reflects reduced hydrophobicity due to the saturated 8,9-bond, which can be exploited for differential chromatographic separation in reversed-phase HPLC and environmental sample cleanup protocols.

Physicochemical properties LogP Analytical method development

Stereospecific Metabolic Fate: The 8,9-Dihydrodiol Derives from the (+)-(8R,9S)-Oxide Enantiomer with Defined Absolute Stereochemistry

The 8,9-dihydrodiol metabolite of BA possesses a defined absolute stereochemistry of [8R,9R], enzymatically derived from the (+)-(8R,9S)-oxide enantiomer. This was established through the synthesis of optically pure benz[a]anthracene 8,9-oxide and X-ray crystallographic determination of its absolute configuration, followed by correlation with the derived mammalian liver metabolite [1]. In contrast, the 5,6-dihydrodiol (K-region) and 10,11-dihydrodiol arise from epoxidation and hydration at different positions with distinct stereochemical outcomes. This defined stereochemistry is critical because the biological activity of PAH metabolites—including DNA adduct formation and mutagenicity—is highly stereoisomer-dependent. For example, the anti-isomer of BA 8,9-diol-10,11-oxide transforms M2 fibroblasts, whereas the syn-isomer is inactive [2].

Stereochemistry Enantioselective metabolism Absolute configuration

Validated Application Scenarios for Benz(a)anthracene, 8,9-dihydro- in Research and Analytical Procurement


Negative Control in PAH Carcinogenicity and Mutagenicity Screening

Based on its demonstrated zero tumor-initiating activity in mouse skin [1] and zero malignant lymphoma induction in newborn mice [2], the 8,9-dihydro derivative serves as an ideal negative control compound for in vitro and in vivo carcinogenicity assays. Researchers evaluating structure-carcinogenicity relationships among PAH metabolites can use this compound to establish baseline (non-carcinogenic) response levels against which the activity of bay-region dihydrodiols (e.g., the 3,4-dihydrodiol) and parent hydrocarbons can be calibrated.

Authentic Analytical Reference Standard for PAH Metabolite Profiling by HPLC/GC-MS

As one of the principal dihydrodiol metabolites of BA formed by rat liver microsomes [1], the 8,9-dihydro derivative is required as an authentic reference standard for the identification and quantification of BA metabolites in environmental, toxicological, and metabolic samples. Its distinct LogP (4.95 vs. 5.61 for BA) [2] and unique HPLC retention characteristics enable its unambiguous chromatographic resolution from other dihydrodiol isomers in complex biological matrices.

Stereochemical Probe in Enantioselective Metabolism Studies

The well-defined [8R,9R] absolute stereochemistry of the 8,9-dihydrodiol [1], and its established biosynthetic origin from the (+)-(8R,9S)-oxide enantiomer, make this compound a valuable stereochemical probe for studying the enantioselectivity of cytochrome P450 isoforms (particularly CYP1A1 and CYP1B1) [2] and epoxide hydrolase in PAH metabolism. It is particularly useful when paired with chiral chromatographic methods to distinguish enantiomeric metabolic pathways.

Mechanistic Studies on Non-Bay-Region Diol-Epoxide DNA Adduct Formation

The 8,9-dihydro derivative is the precursor to non-bay-region diol-epoxides such as trans-8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz[a]anthracene [1], which have been shown to react with DNA and form covalent adducts [2]. This compound is therefore essential for studying the alternative, non-bay-region pathway of PAH metabolic activation and for comparing the DNA-binding characteristics, mutagenic spectra, and repair kinetics of non-bay-region vs. bay-region diol-epoxide adducts.

Quote Request

Request a Quote for Benz(a)anthracene, 8,9-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.